

Physicochemical Properties of (1H-Indol-5-yl)methanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1H-Indol-5-yl)methanamine

Cat. No.: B131094

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Indol-5-yl)methanamine is a key heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. As a derivative of indole, a privileged scaffold in numerous biologically active compounds, its physicochemical properties are critical for predicting its behavior in biological systems and for guiding the development of novel therapeutics. This technical guide provides a comprehensive overview of the core physicochemical properties of **(1H-Indol-5-yl)methanamine**, detailed experimental protocols for their determination, and a workflow for its synthesis.

Core Physicochemical Properties

The physicochemical parameters of a compound are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation. The following table summarizes the available quantitative data for **(1H-Indol-5-yl)methanamine**. It is important to note that while some experimental data is available for related isomers, many properties for the 5-yl isomer are computationally predicted.

Property	Value	Source	Notes
Molecular Formula	C ₉ H ₁₀ N ₂	PubChem[1]	-
Molecular Weight	146.19 g/mol	PubChem[1]	Computed
XLogP3	1.2	PubChem[1]	Computed partition coefficient
Hydrogen Bond Donor Count	2	PubChem[1]	Computed
Hydrogen Bond Acceptor Count	2	PubChem[1]	Computed
pKa (Strongest Basic)	9.53	FooDB[2]	Predicted for the 3-yl isomer
Water Solubility	4.03 g/L	FooDB[2]	Predicted for the 3-yl isomer
Melting Point	104 - 107 °C	PubChem[3]	Experimental for the 3-yl isomer

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development. The following sections detail standard experimental protocols for key parameters.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is determined. Potentiometric titration is a common and accurate method for this determination.[4][5][6]

Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is the pH at which the compound is 50% ionized.

Methodology:

- Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of **(1H-Indol-5-yl)methanamine** in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.^[4]
- Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.
- Titration: Add a standardized solution of a strong acid (e.g., HCl) in small, precise increments.
- Data Collection: Record the pH of the solution after each addition of the titrant.
- Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Determination of Octanol-Water Partition Coefficient (LogP) by HPLC

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and interaction with biological targets. The reverse-phase high-performance liquid chromatography (RP-HPLC) method is a rapid and reliable technique for estimating LogP.^{[7][8][9][10][11]}

Principle: The retention time of a compound on a nonpolar stationary phase in RP-HPLC is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be determined.

Methodology:

- System Preparation: Use an RP-HPLC system with a C18 column. The mobile phase is typically a mixture of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.
- Calibration: Prepare a series of standard compounds with known LogP values that span the expected range of the analyte. Inject each standard and record its retention time.

- Standard Curve Generation: Plot the logarithm of the retention factor (k') versus the known LogP values of the standards to generate a calibration curve.
- Sample Analysis: Dissolve **(1H-Indol-5-yl)methanamine** in the mobile phase and inject it into the HPLC system under the same conditions as the standards. Record the retention time.
- LogP Determination: Calculate the k' for the analyte and use the calibration curve to determine its LogP value.^[7]

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a critical determinant of a drug's oral bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.^{[2][12][13][14][15]}

Principle: An excess amount of the solid compound is equilibrated with a specific volume of aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured.

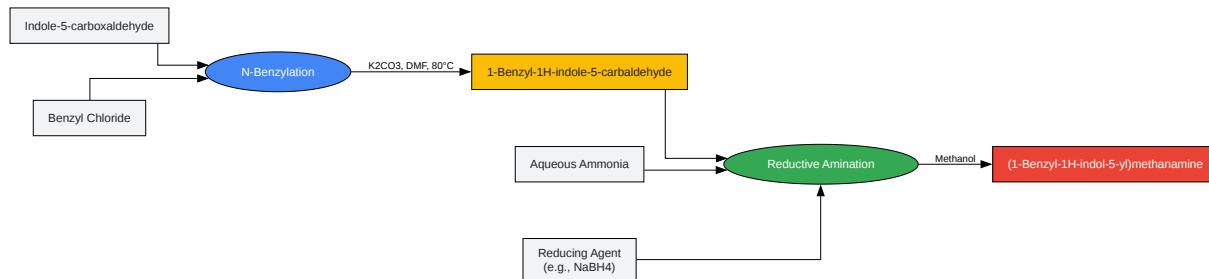
Methodology:

- Sample Preparation: Add an excess amount of solid **(1H-Indol-5-yl)methanamine** to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
- Equilibration: Seal the vial and agitate it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by filtration or centrifugation.
- Concentration Measurement: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

- Solubility Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Determination of Melting Point by the Capillary Method

The melting point is a fundamental physical property that provides information about the purity and identity of a solid compound. The capillary method is a widely used and straightforward technique for its determination.[\[3\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

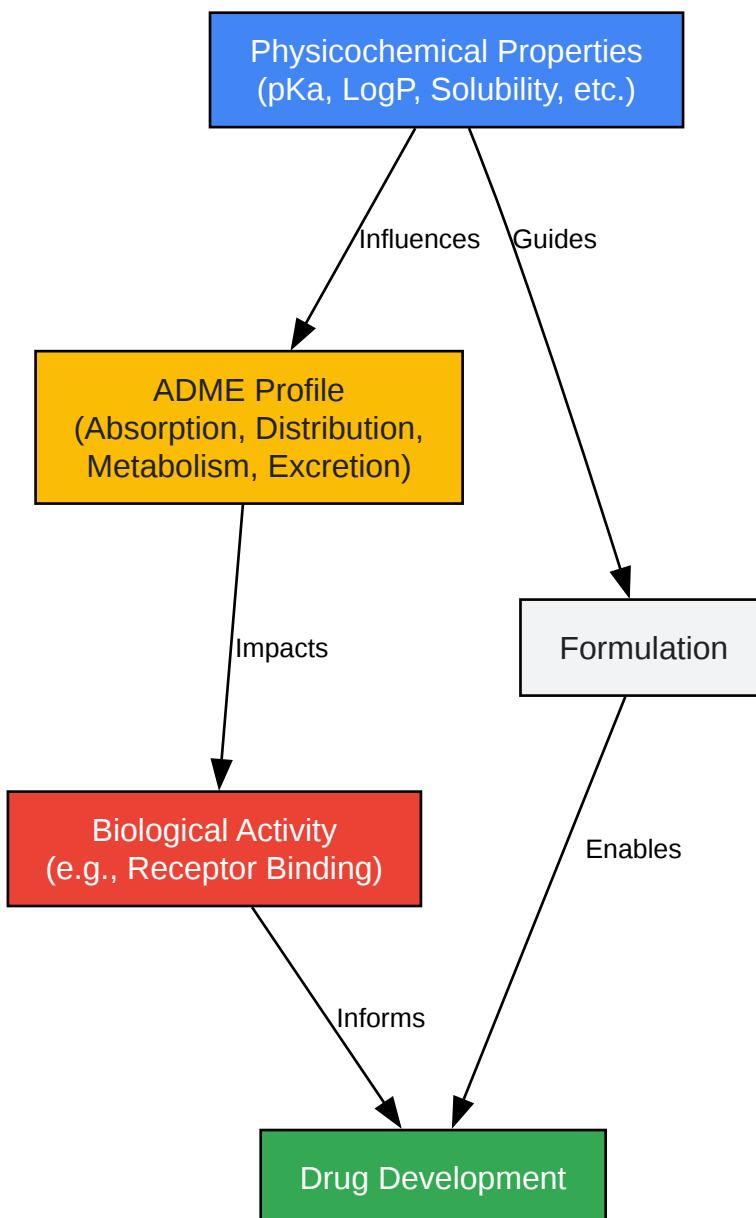

Principle: A small amount of the powdered solid is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Methodology:

- **Sample Preparation:** Ensure the sample of **(1H-Indol-5-yl)methanamine** is dry and finely powdered. Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** Place the capillary tube in a melting point apparatus.
- **Heating:** Heat the sample at a controlled rate. For an unknown sample, a rapid initial heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2°C per minute) around the expected melting point.
- **Observation:** Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting).
- **Melting Range:** The recorded temperature range is the melting point of the substance. A narrow melting range is indicative of a pure compound.

Synthesis Workflow

While the direct synthesis of **(1H-Indol-5-yl)methanamine** is not detailed in the immediate search results, a closely related and illustrative synthesis of (1-Benzyl-1H-indol-5-yl)methanamine provides a valuable workflow. This two-step process involves N-benzylation followed by reductive amination.[\[19\]](#)[\[20\]](#)



[Click to download full resolution via product page](#)

Synthetic route for (1-Benzyl-1H-indol-5-yl)methanamine.

Biological Context and Potential Applications

Indole and its derivatives are known to interact with a variety of biological targets.^[21] Specifically, indolylmethanamine structures bear resemblance to the neurotransmitter serotonin (5-hydroxytryptamine), suggesting potential interactions with serotonin receptors.^{[22][23][24]} The affinity of psychoactive phenalkylamines for serotonin receptors has been studied, and structural modifications are known to influence this affinity.^[25] Furthermore, some indole derivatives have shown promise as xanthine oxidase inhibitors for the treatment of gout.^[26] The anti-inflammatory properties of certain indole analogs have also been investigated.^{[27][28]} The physicochemical properties outlined in this guide are essential for the rational design and optimization of **(1H-Indol-5-yl)methanamine** derivatives as potential therapeutic agents targeting these or other biological pathways.

[Click to download full resolution via product page](#)

Interrelation of physicochemical properties in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1H-indol-5-yl)methanamine | C9H10N2 | CID 54791 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. westlab.com [westlab.com]
- 4. researchgate.net [researchgate.net]
- 5. View of Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC [journals.ui.edu.ng]
- 6. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]
- 7. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. thinksrs.com [thinksrs.com]
- 18. jk-sci.com [jk-sci.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 22. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 23. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. acnp.org [acnp.org]

- 25. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researcher.manipal.edu [researcher.manipal.edu]
- 28. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of (1H-Indol-5-yl)methanamine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131094#physicochemical-properties-of-1h-indol-5-yl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com